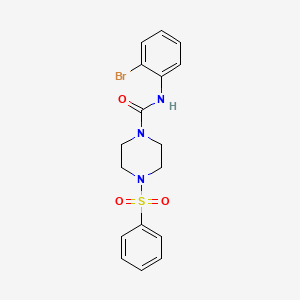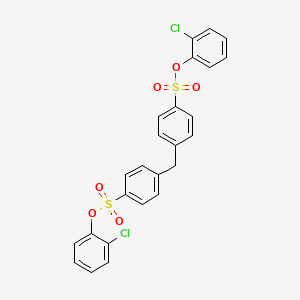![molecular formula C15H24N2O2 B4839180 N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide](/img/structure/B4839180.png)
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide, also known as DMEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMEMB belongs to the class of amides and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has shown promising results as an anticancer agent. Studies have shown that N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been studied for its potential use as a herbicide. Studies have shown that N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide inhibits the growth of various weed species by disrupting their metabolic pathways. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has also been studied for its potential use as a growth regulator in plants.
In material science, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been studied for its potential use as a polymerization initiator. Studies have shown that N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide can initiate the polymerization of various monomers such as methyl methacrylate and styrene.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide varies depending on its application. In medicine, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In agriculture, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide inhibits the growth of weeds by disrupting their metabolic pathways, specifically the shikimate pathway. In material science, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide initiates polymerization by forming free radicals that react with monomers to form polymer chains.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been shown to have various biochemical and physiological effects depending on its application. In medicine, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has also been shown to have analgesic and anti-inflammatory effects. In agriculture, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has been shown to inhibit the growth of weeds by disrupting their metabolic pathways. In material science, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide initiates polymerization reactions that result in the formation of polymer chains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through various analytical techniques. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide also has a wide range of potential applications in various fields, making it a versatile compound for research. However, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide also has some limitations. Its toxicity and potential side effects need to be carefully studied before it can be used in vivo. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide also has limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide. In medicine, further studies are needed to determine the optimal dosage and administration route of N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide for cancer treatment. N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide's potential use as an analgesic and anti-inflammatory agent also needs to be further explored. In agriculture, further studies are needed to determine the efficacy of N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide as a herbicide and growth regulator in plants. In material science, further studies are needed to optimize the polymerization reactions initiated by N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide and to explore its potential use in the production of various materials.
Conclusion:
In conclusion, N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide is needed to fully understand its potential applications and limitations.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-6-8-14(9-7-13)19-12-4-5-15(18)16-10-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKWSADWEHAVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzyloxy)-5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4839099.png)
![1-benzyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839105.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839148.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)
![isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
![methyl 3-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4839186.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)

![6-methyl-2-(2-pyridinyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4839205.png)